1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride
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Overview
Description
1,4-Dioxa-spiro[4.5]dec-8-ylamine is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol . This compound is also known by several synonyms, including 1,4-dioxaspiro 4.5 decan-8-amine, 8-amino-1,4-dioxaspiro 4,5 decane, and 1,4-dioxaspiro 4.5 decane-8-amine .
Molecular Structure Analysis
The InChI Key for 1,4-Dioxa-spiro[4.5]dec-8-ylamine is KDAFVGCPLFJMHY-UHFFFAOYSA-N . The SMILES representation is NC1CCC2(CC1)OCCO2 .Physical and Chemical Properties Analysis
1,4-Dioxa-spiro[4.5]dec-8-ylamine has a density of 1.1±0.1 g/cm3, a boiling point of 247.0±40.0 °C at 760 mmHg, and a flash point of 111.1±34.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Spirocyclic Derivatives as Antioxidants
Antioxidant Properties
Spirocyclic compounds, including those with functionalities similar to 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride, have garnered attention for their antioxidant activities. Research highlights the synthesis and antioxidant activities of spiro compounds, with findings showing their potential in combating oxidative stress related to various diseases like cancer, diabetes, and neurodegenerative disorders. The studies reviewed reported significant results in DPPH, ABTS, FRAP, and other antioxidant activity tests, underscoring the relevance of spiro compounds in drug development for diseases associated with oxidative stress (Karen Acosta-Quiroga et al., 2021).
Spiro Compounds in Sensing and Optical Applications
Sensing and Optical Applications
Advances in spiropyrans and spirooxazines, two classes of spiro compounds, have been explored for their use in composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. These compounds exhibit reversible physicochemical property changes under various stimuli, making them ideal for developing novel, multifunctional materials with potential applications in sensing, probing, and optical elements. The unique photochromic properties of these spiro compounds allow for the development of materials that respond to light, temperature, and other external stimuli, indicating a broad application spectrum in materials science and sensor technology (Hongyan Xia et al., 2017).
Spirocyclic Scaffolds in Drug Discovery
Drug Discovery
The inherent three-dimensionality and structural novelty of spiro scaffolds have led to their increased utilization in drug discovery. Recent advancements in synthetic methods have facilitated access to spiro building blocks, highlighting the potential of spiro scaffolds, possibly including derivatives of this compound, in the exploration of new areas in three-dimensional chemical space within drug discovery endeavors. The review of medicinal chemistry literature emphasized the versatility of spiro scaffolds in the development of novel therapeutic agents, suggesting the continuing relevance of such structures in medicinal chemistry and pharmacology (Yajun Zheng et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(4-2-7)10-5-6-11-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJKRHOYLJJAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)OCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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